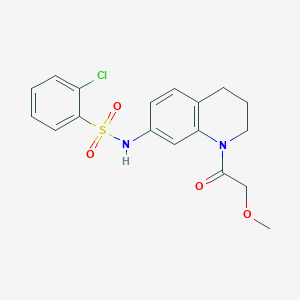
2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Its structural uniqueness lies in its combination of a benzene sulfonamide group with a tetrahydroquinoline moiety, making it an intriguing subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can be achieved through a multi-step process involving several key reactions:
Quinoline Formation: The 1,2,3,4-tetrahydroquinoline moiety can be synthesized via Povarov reaction, which involves an aromatic aldehyde, aniline, and an alkene.
Acylation: The methoxyacetyl group is introduced through an acylation reaction using methoxyacetic acid and an appropriate acylating agent, like a chloride or anhydride.
Sulfonamide Formation:
Industrial Production Methods: For industrial-scale synthesis, the process optimization focuses on cost-effectiveness, scalability, and yield improvement. Continuous flow chemistry and the use of green solvents are considered to reduce environmental impact.
Types of Reactions:
Oxidation: The compound may undergo oxidative transformations, particularly at the methoxyacetyl or tetrahydroquinoline moiety.
Reduction: Selective reduction can be achieved under specific conditions, targeting functional groups like the sulfonamide.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the sulfonamide group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products:
Oxidation Products: May include carboxylic acids or hydroxylated derivatives.
Reduction Products: Could involve amines or partially reduced sulfonamides.
Substitution Products: Depending on the substituent introduced, derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
The compound has a broad range of applications due to its unique chemical structure and reactivity:
Chemistry:
Catalysts: Potential use as a ligand in catalysis due to its ability to coordinate with metals.
Synthetic Intermediates: Serves as a valuable intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: Sulfonamide derivatives are known for their antimicrobial properties.
Enzyme Inhibition: Potential inhibitor of enzymes involved in various diseases.
Industry:
Pharmaceuticals: Used in the design of new drug molecules.
Agriculture: Possible applications as a pesticide or herbicide.
Wirkmechanismus
Similar compounds include other sulfonamide derivatives and tetrahydroquinoline-based molecules:
Unique Features:
Methoxyacetyl Substitution: Unlike many sulfonamides, the presence of this group enhances specific biological activities.
Tetrahydroquinoline Core: Provides a distinctive pharmacophore compared to simple aromatic sulfonamides.
Vergleich Mit ähnlichen Verbindungen
Sulfamethoxazole: A well-known antibiotic with a simpler structure.
2-chloro-N-(quinolin-7-yl)benzenesulfonamide: Lacks the methoxyacetyl group, offering a comparative analysis of biological activity.
This compound's intriguing structure and versatile applications make it a valuable subject for ongoing research in various fields.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-12-18(22)21-10-4-5-13-8-9-14(11-16(13)21)20-26(23,24)17-7-3-2-6-15(17)19/h2-3,6-9,11,20H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZSCCKWKPQZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
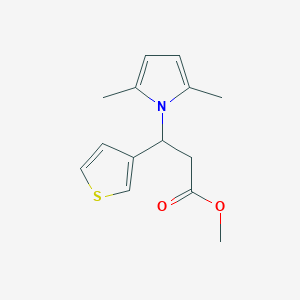
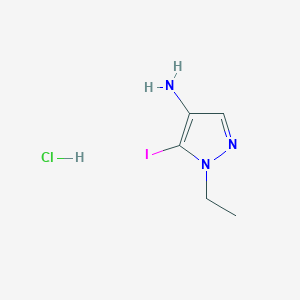
![4-(furan-2-yl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2422561.png)

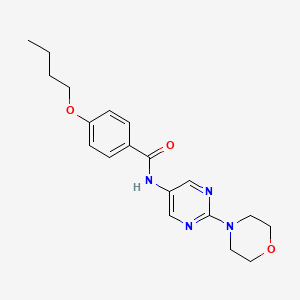
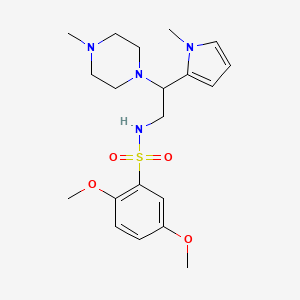
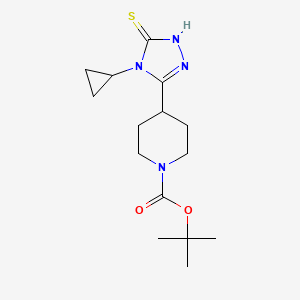
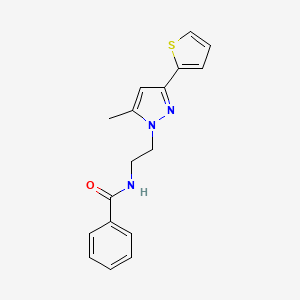
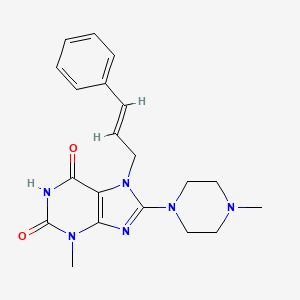
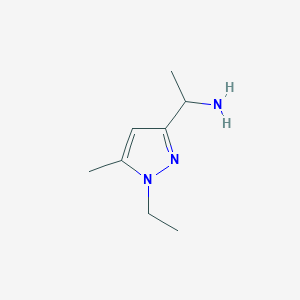
![3-(2-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2422575.png)
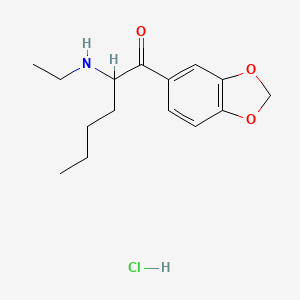
![6-(4-Chlorophenyl)-2-[1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2422578.png)
![methyl 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)propanoate](/img/structure/B2422580.png)
